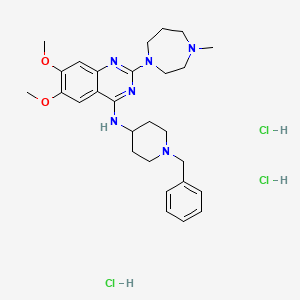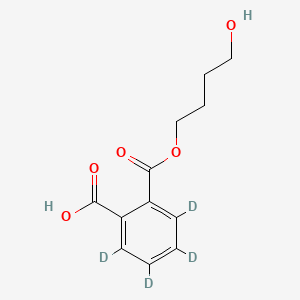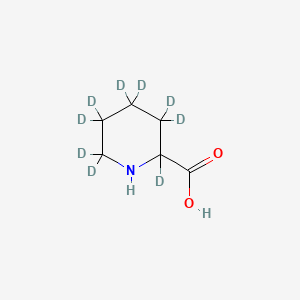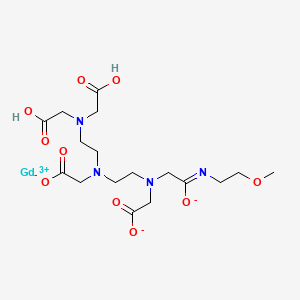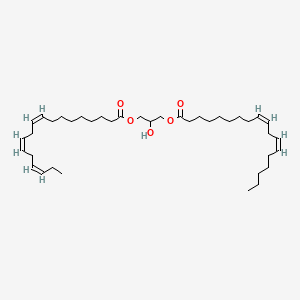
rac-1-Linoleoyl-3-linolenoyl-propanetriol
Descripción general
Descripción
rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound that contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position . This compound is found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from Candida antarctica . It is known for its role as an endogenous metabolite and is used primarily in scientific research .
Mecanismo De Acción
Target of Action
Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position
Biochemical Pathways
This compound has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
rac-1-Linoleoyl-3-linolenoyl-propanetriol can be synthesized through lipase-catalyzed glycerolysis of olive oil using immobilized lipase B from Candida antarctica . This method involves the enzymatic breakdown of triglycerides in olive oil to form diacylglycerols, including this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the enzymatic glycerolysis approach using immobilized lipase B is a scalable method that can be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl group in the compound allows for substitution reactions, where other functional groups can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: More saturated diacylglycerols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Comparación Con Compuestos Similares
Similar Compounds
1-Linoleoyl-2-linolenoyl-glycerol: Another diacylglycerol with similar fatty acid composition but different positional isomers.
1-Stearoyl-2-arachidonoyl-glycerol: Contains different fatty acids but shares the diacylglycerol backbone.
Uniqueness
rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition and the positions of linoleic acid and α-linolenic acid on the glycerol backbone. This unique structure contributes to its distinct biological and chemical properties .
Propiedades
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-LOYOHVQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857936 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126374-41-2 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



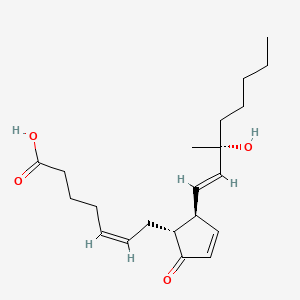


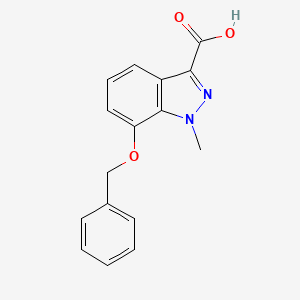

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)

